molecular formula C20H32N2O3 B5689212 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine

1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B5689212
M. Wt: 348.5 g/mol
InChI Key: AWGNTTDJXHQRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine, also known as TM-BP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This means that it can activate these receptors to some extent, but not as strongly as a full agonist such as cocaine or amphetamine. 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine may also affect other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. In animal studies, 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been shown to increase dopamine and serotonin release in certain brain regions, and to enhance synaptic plasticity in the prefrontal cortex. It has also been found to reduce anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine in lab experiments is its selectivity for dopamine and serotonin receptors, which allows for more targeted manipulation of these systems compared to other drugs such as amphetamine or cocaine. However, 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has not been extensively studied in humans, and its long-term effects on the brain and behavior are not well understood. Additionally, the synthesis method for 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine is complex and may be difficult for some labs to replicate.

Future Directions

There are several potential future directions for research on 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine. One area of interest is its potential use in treating neurological disorders such as depression, anxiety, and addiction. Another area of research could focus on the long-term effects of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine on the brain and behavior, particularly in humans. Additionally, further studies could investigate the effects of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine on other neurotransmitter systems in the brain, and its potential interactions with other drugs or therapies.

Synthesis Methods

The synthesis method for 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography.

Scientific Research Applications

1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This makes it a potential tool for studying the role of these receptors in various neurological disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

4-piperidin-1-yl-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-8-7-16(19(24-2)20(18)25-3)15-21-13-9-17(10-14-21)22-11-5-4-6-12-22/h7-8,17H,4-6,9-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGNTTDJXHQRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5411544

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